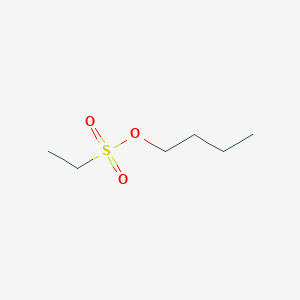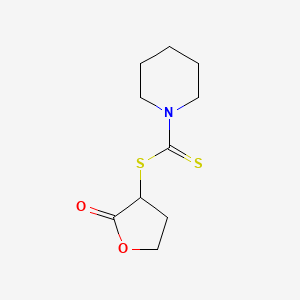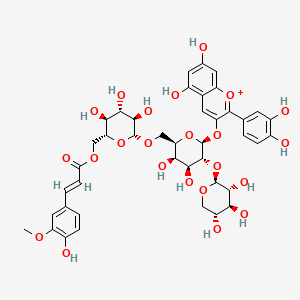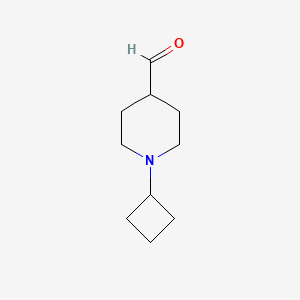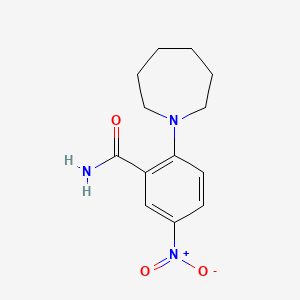
2-(azepan-1-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)-5-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a hexahydro-1H-azepin-1-yl group and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azepan-1-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This step involves the nucleophilic substitution of the benzamide core with hexahydro-1H-azepin-1-ylamine.
Nitration: The final step is the nitration of the benzamide derivative to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of benzoyl chloride and hexahydro-1H-azepin-1-ylamine.
Continuous Flow Reactors: Utilization of continuous flow reactors for efficient and controlled nitration reactions.
Purification: Purification of the final product through crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-(azepan-1-yl)-5-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction Product: 2-(hexahydro-1H-azepin-1-yl)-5-aminobenzamide.
Substitution Products: Various halogenated derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Evaluated for its activity against specific disease targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hexahydro-1H-azepin-1-yl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-4-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-3-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-5-chloro-
Comparison:
- 2-(azepan-1-yl)-5-nitrobenzamide is unique due to the position of the nitro group, which influences its reactivity and biological activity.
- The presence of the hexahydro-1H-azepin-1-yl group in all similar compounds provides a common structural motif, but the position and nature of other substituents (e.g., nitro, chloro) significantly affect their chemical and biological properties.
Properties
CAS No. |
143675-94-9 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-9-10(16(18)19)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17) |
InChI Key |
OMFFXESCTUPWJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azocan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1652320.png)
![N-{[1-(3-fluorophenyl)cyclohexyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B1652321.png)
![4-({[2-(Methoxymethyl)phenyl]methyl}amino)-8-methylquinoline-3-carbonitrile](/img/structure/B1652322.png)
![6-cyclopropyl-3-methyl-4-{octahydro-1H-cyclopenta[b]pyridine-1-carbonyl}-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B1652323.png)
![(5R)-5-(2-Azaspiro[4.5]decane-2-carbonyl)pyrrolidin-2-one](/img/structure/B1652325.png)
![N-({2-[(dimethylamino)methyl]phenyl}methyl)-1H-indazole-6-sulfonamide](/img/structure/B1652327.png)
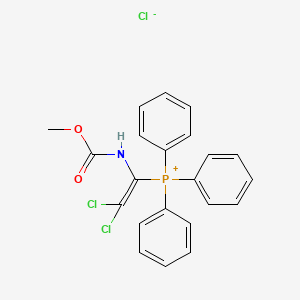
![2-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B1652331.png)
![N-(1-cyclopropylethyl)-2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1652332.png)
![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)
